molecular formula C11H13Cl2NO B3229930 (S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol CAS No. 1289584-84-4

(S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol

Cat. No.: B3229930
CAS No.: 1289584-84-4
M. Wt: 246.13 g/mol
InChI Key: GUYMOOVSTCKWJM-QMMMGPOBSA-N
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Description

(S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with a 2,6-dichlorobenzyl group, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dichlorobenzyl chloride, which is a key intermediate.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl chloride: A precursor in the synthesis of (S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol.

    2,6-Dichlorobenzylboronic acid: Another compound with a similar benzyl group but different functional properties.

    (S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide: Shares the 2,6-dichlorobenzyl moiety but has a different core structure.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a pyrrolidine ring and a 2,6-dichlorobenzyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

(3S)-1-[(2,6-dichlorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYMOOVSTCKWJM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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